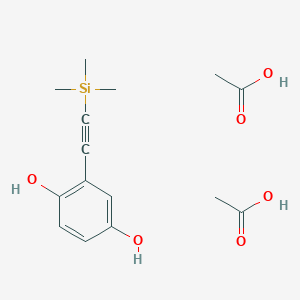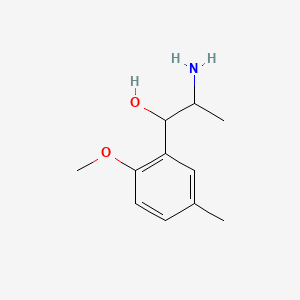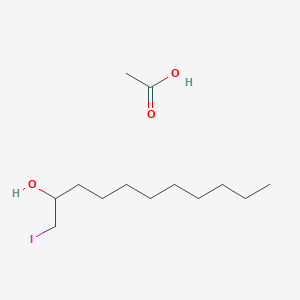
Acetic acid;1-iodoundecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-iodoundecan-2-ol is a chemical compound with the molecular formula C12H23IO2 It is a derivative of acetic acid and contains an iodine atom attached to an undecanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodoundecan-2-ol typically involves the iodination of undecanol followed by esterification with acetic acid. One common method includes the reaction of undecanol with iodine and a suitable oxidizing agent to form 1-iodoundecanol. This intermediate is then reacted with acetic acid under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-iodoundecan-2-ol undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding undecanol derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Undecanol derivatives.
Substitution: Hydroxyl or amino-substituted undecanol derivatives.
Applications De Recherche Scientifique
Acetic acid;1-iodoundecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Mécanisme D'action
The mechanism of action of acetic acid;1-iodoundecan-2-ol involves its interaction with molecular targets through its iodine atom and ester functional group. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release acetic acid and 1-iodoundecanol. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Iodoundecanol: An iodinated alcohol with potential use in organic synthesis.
Undecanol: A long-chain alcohol used in the production of surfactants and fragrances.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
699021-30-2 |
|---|---|
Formule moléculaire |
C13H27IO3 |
Poids moléculaire |
358.26 g/mol |
Nom IUPAC |
acetic acid;1-iodoundecan-2-ol |
InChI |
InChI=1S/C11H23IO.C2H4O2/c1-2-3-4-5-6-7-8-9-11(13)10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
Clé InChI |
NHDBWZUSNAQJSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CI)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
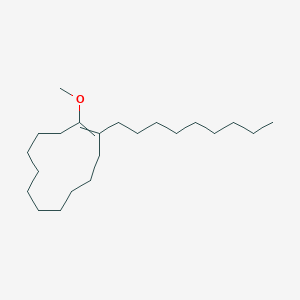
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
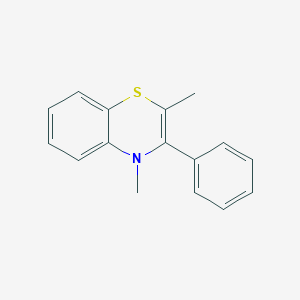
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
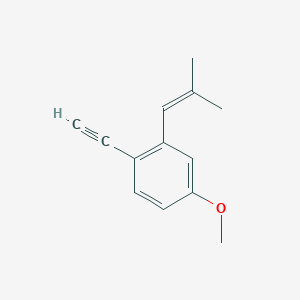
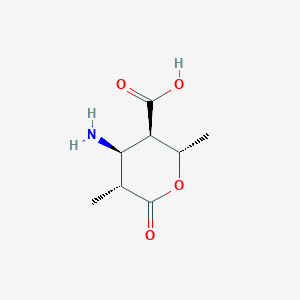
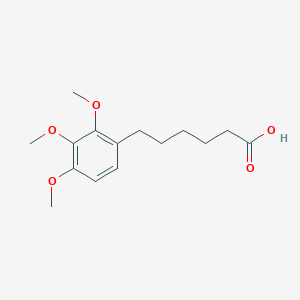
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
